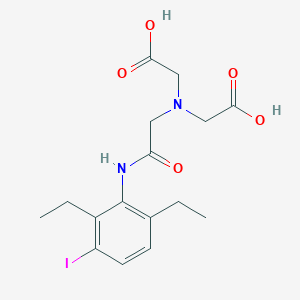

Galtifenin

Descripción general

Descripción

Juega un papel crucial en las plantas como un modulador celular fisiológico y una defensa química contra condiciones ambientales desfavorables, como la deficiencia de agua y la alta salinidad . El D-Pinitol se ha utilizado en la medicina tradicional por sus posibles propiedades terapéuticas, incluidos los efectos antidiabéticos, antiinflamatorios y anticancerígenos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El D-Pinitol se puede sintetizar mediante diversas transformaciones químicas y bioquímicas. Uno de los métodos reportados involucra la oxidación microbiana del benceno a (1R,2S)-ciclohexa-3,5-dieno-1,2-diol, seguido de varios pasos sintéticos . Otro método involucra la extracción y aislamiento de D-Pinitol de plantas como Ceratonia siliqua (Algarrobo), que es la única materia prima de la que se puede aislar D-Pinitol en cantidades suficientes para la explotación comercial .

Métodos de producción industrial: La producción industrial de D-Pinitol implica principalmente la extracción de las vainas de algarrobo. El proceso incluye la fermentación y purificación de extractos de vaina de algarrobo para obtener D-Pinitol en una cantidad comercial viable .

Análisis De Reacciones Químicas

Tipos de reacciones: El D-Pinitol experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: El D-Pinitol se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o hidróxidos en condiciones básicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación de D-Pinitol puede producir varios derivados de inositol, mientras que la reducción puede producir derivados de ciclohexano.

Aplicaciones Científicas De Investigación

Química: El D-Pinitol se utiliza como un bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.

Biología: Juega un papel en la fisiología vegetal como modulador celular y agente de defensa química.

Medicina: El D-Pinitol ha mostrado promesa en el tratamiento de la diabetes, la inflamación y el cáncer. .

Industria: El D-Pinitol se utiliza en la industria alimentaria como edulcorante natural y en la industria farmacéutica por sus propiedades terapéuticas.

Mecanismo De Acción

El D-Pinitol ejerce sus efectos a través de varios objetivos moleculares y vías. Interactúa con la vía de señalización postrreceptora de la insulina, integrada por la fosfatidilinositol 3-cinasa / proteína cinasa B (PI3K / Akt), lo que lleva a una mayor captación de glucosa en las células musculares . Además, se ha demostrado que el D-Pinitol inhibe el factor de necrosis tumoral alfa (TNF-α) y suprime la vía del factor nuclear kappa-luz-cadena-enhancer de células B activadas (NF-κB), contribuyendo a sus efectos antiinflamatorios y anticancerígenos .

Comparación Con Compuestos Similares

El D-Pinitol es similar a otros derivados de inositol, como el mio-inositol y el D-quiro-inositol. es único debido a su metilación en la posición 3-O, lo que imparte actividades biológicas distintas .

Compuestos similares:

Mio-inositol: Un inositol ampliamente distribuido que juega un papel en la formación y señalización de la membrana celular.

D-quiro-inositol: Conocido por sus propiedades miméticas de la insulina y su posible uso en el tratamiento del síndrome de ovario poliquístico (SOP).

La estructura única y las propiedades multifuncionales del D-Pinitol lo convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.

Propiedades

IUPAC Name |

2-[carboxymethyl-[2-(2,6-diethyl-3-iodoanilino)-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IN2O5/c1-3-10-5-6-12(17)11(4-2)16(10)18-13(20)7-19(8-14(21)22)9-15(23)24/h5-6H,3-4,7-9H2,1-2H3,(H,18,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBXFRSRFUTZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

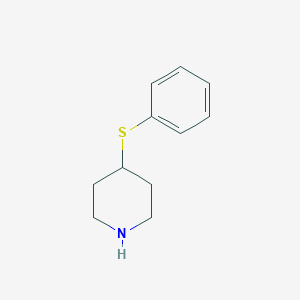

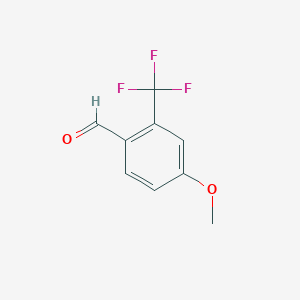

Canonical SMILES |

CCC1=C(C(=C(C=C1)I)CC)NC(=O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147745 | |

| Record name | Galtifenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106719-74-8 | |

| Record name | Galtifenin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106719748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galtifenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALTIFENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ3FK6LC67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

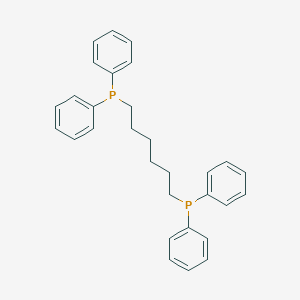

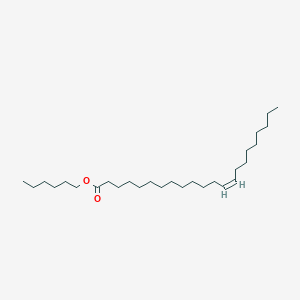

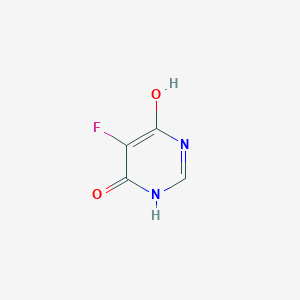

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

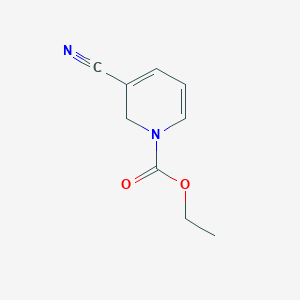

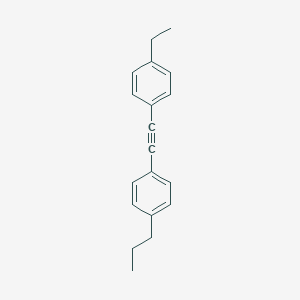

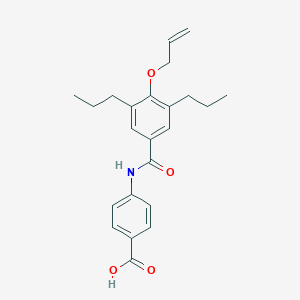

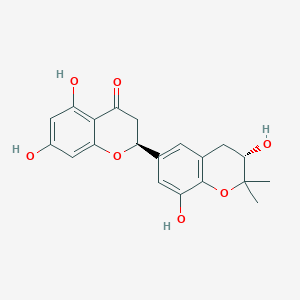

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid](/img/structure/B35130.png)

![d(CH2)5[D-Ile2,Ile4]VP](/img/structure/B35151.png)